tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a difluoromethyl group attached to a pyrrolidine ring, which is further linked to a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-(methyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-(ethyl)pyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m0/s1 |
InChI Key |
SPVLYYWTWMUWDD-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)F |
Origin of Product |
United States |
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